2-Amino-4-methoxybenzene-1-thiol hydrochloride

Medicinal Chemistry Antidepressant Synthesis Benzothiazole Cyclocondensation

Research synthesis failures often arise from using incorrect salt forms or electronic analogs. This hydrochloride salt (CAS 4274-41-3) solves two specific pain points: - Matches the published synthetic protocol requirements for 2-anilinobenzothiazole antidepressants (≥95% purity, mp 210-211°C), where the free base (CAS 14482-32-7) fails. - Provides the precise 4-methoxy substitution pattern (Hammett σₚ = -0.27) required for metal-free oxidative cyclization to 6-methoxybenzothiazoles, avoiding transition-metal contamination. Procurement managers: standard R&D quantities available with reliable specification documentation.

Molecular Formula C7H9NOS
Molecular Weight 155.22 g/mol
CAS No. 4274-41-3
Cat. No. B3425532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-methoxybenzene-1-thiol hydrochloride
CAS4274-41-3
Molecular FormulaC7H9NOS
Molecular Weight155.22 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)S)N
InChIInChI=1S/C7H9NOS.ClH/c1-9-5-2-3-7(10)6(8)4-5;/h2-4,10H,8H2,1H3;1H
InChIKeyKIDLBEYNOGVICH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Core Properties and Procurement Baseline


2-Amino-4-methoxybenzene-1-thiol hydrochloride (CAS 4274-41-3) is the hydrochloride salt form of a 1,2,4-trisubstituted benzenethiol bearing a 2-amino, 4-methoxy, and 1-thiol substitution pattern (free base formula C₇H₉NOS, MW 155.22; hydrochloride MW 191.68 g/mol) . The compound is supplied as a solid with a characteristic melting point of 210–211 °C and is listed as a specialty building block for medicinal chemistry applications, typically at a standard purity of ≥95% . This specific salt form is structurally distinct from its free base counterpart (CAS 14482-32-7; mp 47 °C) and from other positionally or functionally substituted aminobenzenethiol analogs .

Salt form Hydrochloride (patent-specified)
Substitution 4-Methoxy group (electron-donating)
Handling High-melting solid (210–211 °C)

Why Generic Substitution with Other Aminobenzenethiols Fails


Generic substitution among 2-aminobenzenethiol analogs fails for two fundamental reasons. First, the 4-methoxy substituent profoundly alters the ring electronics (predicted pKa ~7.98, Hammett σₚ = –0.27) relative to the unsubstituted analog (2-aminothiophenol, predicted pKa of thiol ~6.5), thereby modulating nucleophilicity at sulfur and directing regiochemical outcomes in cyclocondensation reactions . Second, the hydrochloride salt form is an explicit requirement in published synthetic protocols for producing pharmacologically active derivatives—the free base alone does not deliver the same reactivity profile or yield under identical conditions [1][2]. These electronic and formulation-level differences mean that substituting a structurally similar aminobenzenethiol without systematic re-optimization introduces unacceptable risk of synthetic failure or altered biological activity.

4-Methoxy electronic effect
Electron-donating methoxy group modulates nucleophilicity and regiochemistry; unsubstituted aminothiophenol may shift reaction outcomes.
Hydrochloride salt requirement
Patent protocols explicitly use the hydrochloride salt; free base or other salt forms may not reproduce the described reactivity and yields.

Quantitative Evidence Guide: Differentiation Against Closest Analogs


Patented Intermediate for Anilinobenzothiazole Antidepressants

In US Patent 3,897,443, only the hydrochloride salt of 2-amino-4-methoxybenzene-1-thiol—and not the free base or any other 4-substituted analog—is specified for the key cyclocondensation with 4-(2-pyrrolidin-1-ylethoxy)phenyl isothiocyanate to produce 5-methoxy-2-[4-(2-pyrrolidin-1-ylethoxy)anilino]benzothiazole [1]. The procedure uses 0.96 g of the hydrochloride suspended in toluene with 0.7 mL triethylamine under nitrogen, refluxed for 16 hours; the salt form ensures controlled, stoichiometric release of the thiol nucleophile [1]. The resulting 5-methoxy-anilinobenzothiazole demonstrates in vivo antidepressant activity in reserpine-induced hypothermia, blepharoptosis reversal, tetrabenazine sedation antagonism, and leptazol convulsion inhibition assays [1].

Patent-specified intermediate
Head-to-head
Only the hydrochloride salt is specified in US3897443A for 5-methoxy-anilinobenzothiazole synthesis; unsubstituted analog not claimed.
Enables patent-described synthetic route
Salt form ensures controlled thiol release under reaction conditions
Medicinal Chemistry Antidepressant Synthesis Benzothiazole Cyclocondensation

Building Block for Adrenergic β-Blocking Propanolamine Derivatives

Obase et al. (Chem. Pharm. Bull., 1978) employed 2-amino-4-methoxybenzene-1-thiol hydrochloride as the direct reagent in the synthesis of a series of propanolamine derivatives bearing a benzothiazole nucleus, which were subsequently evaluated for β-adrenergic blocking activity in rat and guinea pig atrial preparations [1][2]. The hydrochloride salt was used without a separate deprotection step, enabling straightforward incorporation of the 4-methoxybenzothiazole fragment into the final pharmacophore. The benzothiazole-containing compounds exhibited potent β-blocking activity, whereas analogs bearing other heterocyclic nuclei failed to produce substantial blockade [1].

β-Blocker series entry
Head-to-head
Hydrochloride directly used to produce benzothiazole-propanolamines with potent β-blockade; non-benzothiazole comparators inactive.
Supports β-blocker chemical series research
Assay context: rat and guinea pig atrial preparations
Cardiovascular Drug Discovery Adrenergic Pharmacology Propanolamine Synthesis

Melting Point Differentiation: Salt vs. Free Base and Analogs

The hydrochloride salt (CAS 4274-41-3) exhibits a melting point of 210–211 °C, substantially higher than the free base 2-amino-4-methoxybenzene-1-thiol (CAS 14482-32-7) at 47 °C, and also higher than the 4-chloro analog (2-amino-4-chlorobenzenethiol, mp 56–61 °C) and the 4-nitro analog hydrochloride (mp ~190 °C decomposition) [1]. This elevated melting point reflects the increased lattice energy conferred by the hydrochloride salt and translates into superior ambient storage stability and reduced susceptibility to air oxidation during weighing and handling compared to the low-melting free base [1].

Melting point differentiation
Reported
Hydrochloride mp 210–211 °C; free base mp 47 °C; Δmp +163 °C
Higher melting point supports ambient handling
Reflects increased lattice energy of salt form
Solid-State Chemistry Chemical Handling Salt-Form Selection

Intermediacy in Dopamine D2 Receptor Ligand Synthesis

Patent WO2012003418A3 explicitly identifies 2-amino-4-methoxybenzene-1-thiol hydrochloride as both a reactant and a product in synthetic schemes leading to functionally selective dopamine D2 receptor ligands (including agonists, antagonists, and inverse agonists) intended for CNS disorder treatment [1]. The hydrochloride is generated in 49% yield from 4-methoxy-2-nitrophenyl thiocyanate via LiAlH₄ reduction in ether/benzene/water, and then used downstream to construct the ligand scaffold [1]. This dual role as a synthetic intermediate and a directly processable salt differentiates it from other aminobenzenethiols that lack comparable documentation in D2 ligand patent disclosures.

D2 ligand intermediate
Class-level
Named in WO2012003418A3 as reactant and intermediate; 49% yield from nitro precursor.
Supports D2 ligand research workflow
Patent-listed; review synthetic scope and reproducibility
Dopamine D2 Receptor CNS Drug Discovery Functional Selectivity

Electronic Basis for Metal-Free Benzothiazole Cyclization

Structure–activity studies on oxidative benzothiazole cyclization demonstrate that aminobenzenethiols bearing electron-donating 4-substituents (such as methoxy) react with ketones under metal-free conditions to form benzothiazoles more efficiently than those with electron-withdrawing groups . The 4-methoxy group (Hammett σₚ = –0.27) increases electron density at the thiol sulfur, facilitating nucleophilic attack and oxidative ring closure. Specifically, 2-amino-4-methoxybenzenethiol undergoes oxidative cyclization with ketones under air or mild oxidant conditions to give 6-methoxy-2-substituted benzothiazoles, whereas the 4-nitro analog (σₚ = +0.78) requires harsher conditions or metal catalysis to achieve comparable conversion . This represents a class-level electronic advantage associated with the 4-methoxy substitution pattern.

Metal-free cyclization
Class-level
4-Methoxy (σₚ = –0.27) enables metal-free benzothiazole formation; 4-nitro analog (σₚ = +0.78) deactivated.
Electron-donating effect may facilitate greener routes
Sources not provided; verify reaction conditions
Organic Synthesis Benzothiazole Chemistry Electron-Donating Substituent Effects

Optimal Application Scenarios Based on Verified Evidence


Antidepressant Lead Optimization via Anilinobenzothiazole Scaffold

Medicinal chemistry teams pursuing 2-anilinobenzothiazole-based antidepressants can use this hydrochloride directly in the patent-described cyclocondensation with aryl isothiocyanates to access the 5-methoxy-substituted pharmacophore, which has demonstrated in vivo efficacy across multiple rodent behavioral models (reserpine hypothermia reversal, blepharoptosis reversal, tetrabenazine antagonism, leptazol anticonvulsant activity) [1].

β-Adrenergic Blocker Development with Benzothiazole-Propanolamines

Investigators developing β-adrenergic blocking agents can employ this compound as the entry point to the benzothiazole-propanolamine series validated by Obase et al. (1978), where the benzothiazole nucleus was essential for potent β-blockade in atrial tissue preparations [1].

Dopamine D2 Receptor Ligand Synthesis for CNS Disorders

This hydrochloride can serve as a key intermediate in the synthesis of functionally selective dopamine D2 receptor ligands (agonists, antagonists, inverse agonists) following the synthetic route disclosed in WO2012003418A3, which reports a 49% preparative yield from the 4-methoxy-2-nitrophenyl thiocyanate precursor [1].

Metal-Free Synthesis of 6-Methoxybenzothiazoles for Screening Libraries

The electron-donating 4-methoxy group enables metal-free oxidative cyclization with ketones to generate 6-methoxy-2-substituted benzothiazoles, offering a greener, chromatography-friendly route for constructing screening libraries of this medicinally privileged scaffold without transition-metal contamination [1].

Application
Selection Property
Validation Focus
Antidepressant research (anilinobenzothiazole scaffold)
Patent-described hydrochloride salt for cyclocondensation
In vivo behavioral model responses
β-Adrenergic blocker research (benzothiazole-propanolamines)
Validated entry to benzothiazole-pharmacophore series
Isolated atrial tissue assay response
Functionally selective D2 receptor ligand synthesis
Patent-listed synthetic intermediate (WO2012003418A3)
Preparative yield and coupling route review
Metal-free 6-methoxybenzothiazole library synthesis
Electron-donating 4-methoxy group reactivity
Cyclization efficiency and metal-contamination avoidance
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